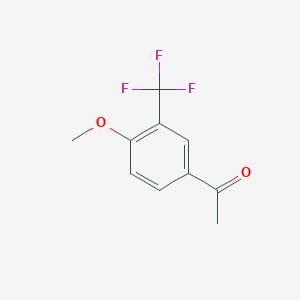

4'-Methoxy-3'-(trifluoromethyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-6(14)7-3-4-9(15-2)8(5-7)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUSWLOUSQWWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379500 | |

| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149105-10-2 | |

| Record name | 1-[4-Methoxy-3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Methoxy-3'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical properties of 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No: 149105-10-2). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis by consolidating available data on its physicochemical characteristics, spectral properties, and safe handling. While experimental data for some properties are limited, this guide also presents predicted values and detailed methodologies for their experimental determination to facilitate further research and application.

Introduction

This compound is a substituted aromatic ketone of increasing interest in medicinal chemistry and materials science.[1] Its structure, featuring a methoxy group and a trifluoromethyl group on the acetophenone core, suggests potential as a versatile synthetic intermediate. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment within the molecule, influencing its reactivity and potential biological activity.[1] The trifluoromethyl moiety is a well-established bioisostere in drug design, often enhancing metabolic stability and membrane permeability of parent compounds.[1] This guide aims to provide a detailed compilation of the physical properties of this compound, offering a foundation for its further investigation and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data are experimentally determined, others are predicted and should be verified through empirical testing.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₉F₃O₂ | [1] |

| Molecular Weight | 218.17 g/mol | [1] |

| CAS Number | 149105-10-2 | [2] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 57 - 61 °C | [1] |

| Boiling Point | 205.0 ± 35.0 °C (Predicted) | Predicted for a similar compound, 4'-Methyl-3'-(trifluoromethyl)acetophenone.[3] Experimental determination is recommended. |

| Solubility | No experimental data found. Predicted to have low solubility in water and higher solubility in organic solvents like methanol, ethanol, acetone, and dichloromethane based on its structure. |

Spectral Data (Predicted & Comparative)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would likely exhibit the following signals:

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-8.0 ppm).

-

One singlet for the proton at the 2' position.

-

One doublet for the proton at the 5' position.

-

One doublet for the proton at the 6' position.

-

-

Methoxy Protons (-OCH₃): A singlet around δ 3.9-4.0 ppm, corresponding to the three protons of the methoxy group.

-

Acetyl Protons (-COCH₃): A singlet around δ 2.6 ppm, corresponding to the three protons of the acetyl group.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms. Key predicted chemical shifts include:

-

Carbonyl Carbon (C=O): δ ~195-200 ppm.

-

Aromatic Carbons (Ar-C): Signals in the range of δ 110-160 ppm. The carbon attached to the trifluoromethyl group would be split into a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃): A quartet around δ 120-125 ppm.

-

Methoxy Carbon (-OCH₃): δ ~56 ppm.

-

Acetyl Carbon (-CH₃): δ ~26 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.

-

C-F Stretch (Trifluoromethyl): Strong, multiple bands in the region of 1100-1350 cm⁻¹.

-

C-O Stretch (Methoxy): A band around 1250 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 218. Key fragmentation patterns would likely involve the loss of the acetyl group (•CH₃CO) to give a fragment at m/z 175, and further fragmentation of the aromatic ring.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

-

Apparatus Setup:

-

Use a calibrated digital melting point apparatus.

-

Set the starting temperature to approximately 10 °C below the expected melting point (around 47 °C).

-

Set a heating rate of 1-2 °C per minute for an accurate determination.

-

-

Measurement:

-

Insert the capillary tube into the apparatus.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting:

-

The melting point is reported as the range T₁ - T₂.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (at Reduced Pressure)

Causality: Since the predicted boiling point is high, determination at reduced pressure is recommended to prevent decomposition. The boiling point is pressure-dependent.

Protocol:

-

Apparatus Setup:

-

Assemble a micro-distillation apparatus suitable for reduced pressure.

-

Connect the apparatus to a vacuum pump with a manometer to monitor the pressure.

-

-

Sample Preparation:

-

Place a small amount (e.g., 1-2 mL) of the molten compound into the distillation flask along with a small stir bar or boiling chip.

-

-

Measurement:

-

Slowly reduce the pressure to a stable, known value (e.g., 10 mmHg).

-

Gently heat the sample with stirring.

-

Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb.

-

-

Reporting:

-

Report the boiling point along with the pressure at which it was measured (e.g., X °C at Y mmHg).

-

Caption: Workflow for Boiling Point Determination.

Solubility Determination

Causality: Solubility is a fundamental property influencing formulation, bioavailability, and reaction conditions. A quantitative determination provides crucial data for these applications.

Protocol (Shake-Flask Method):

-

Sample Preparation:

-

Prepare saturated solutions by adding an excess of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, dichloromethane).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Filter the solutions to remove undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Reporting:

-

Report the solubility as mg/mL or mol/L for each solvent at the specified temperature.

-

Caption: Workflow for Solubility Determination.

Stability and Safety

Based on available safety data for similar compounds, this compound should be handled with care.[4]

-

Stability: The compound is expected to be stable under normal laboratory conditions. Avoid strong oxidizing agents.

-

Hazards: May cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. This guide provides a consolidated resource of its known physical properties and outlines robust methodologies for the experimental determination of currently unavailable data. The provided protocols and predicted spectral information are intended to support and guide future research, ensuring a solid foundation for the exploration of this promising molecule's applications.

References

-

Molbase. (n.d.). 4'-METHYL-3'-(TRIFLUOROMETHYL)ACETOPHENONE. Retrieved from [Link]

-

NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Journal of Pharmaceutical and Pharmacological Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

Deepak Nitrite Limited. (2023, March 20). SAFETY DATA SHEET 3'-(Trifluoromethyl) acetophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of 4-(trifluoromethyl)acetophenone in different organic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Observed and simulated IR spectra of 3′-(triflouromethyl) acetophenone. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

mzCloud. (n.d.). 4 Methoxyacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxy-3-(isopenten-2-yl)acetophenone. Retrieved from [Link]

Sources

- 1. Buy this compound | 149105-10-2 [smolecule.com]

- 2. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE | VSNCHEM [vsnchem.com]

- 3. 851262-98-1 CAS MSDS (4'-METHYL-3'-(TRIFLUOROMETHYL)ACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

4'-Methoxy-3'-(trifluoromethyl)acetophenone chemical structure

An In-depth Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and drug development. We delve into the molecule's physicochemical properties, present a detailed and validated protocol for its synthesis via Friedel-Crafts acylation, and outline robust analytical methods for its characterization. The narrative emphasizes the rationale behind methodological choices, reflecting field-proven insights for researchers and scientists. The strategic importance of the trifluoromethyl moiety is discussed in the context of modern drug design, highlighting how this building block can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Introduction: The Strategic Value of Fluorination in Modern Chemistry

This compound (CAS No. 149105-10-2) is an aromatic ketone that serves as a valuable building block in organic synthesis.[1][2] Its structure is distinguished by three key functional groups: a ketone, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl (CF₃) group. The presence of the CF₃ group, in particular, makes this compound highly relevant to professionals in drug development.

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate a molecule's biological and physicochemical properties.[3] The CF₃ group can significantly enhance:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group resistant to oxidative metabolism by enzymes like cytochrome P450.[4][5] This can increase a drug's half-life and bioavailability.

-

Lipophilicity: The CF₃ group increases the lipophilicity (Hansch π value of +0.88) of a molecule, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets in biological targets.[4]

-

Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment, enabling the CF₃ group to participate in favorable electrostatic and hydrogen bonding interactions with enzymes and receptors.[4][6]

This guide serves as a practical resource for chemists, providing the foundational knowledge and detailed protocols necessary to synthesize, purify, and characterize this compound for its application in research and development.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's properties is the first step in its successful application. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 149105-10-2 | [1][2][7] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][7] |

| Molecular Weight | 218.17 g/mol | [1][2] |

| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | [1] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 57 to 61 °C | [1] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | [1] |

Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals corresponding to the three aromatic protons, showing complex splitting (doublet, doublet of doublets). Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3H. Acetyl Group (δ ~2.6 ppm): A sharp singlet integrating to 3H. |

| ¹³C NMR | Carbonyl Carbon (C=O): δ ~196 ppm. Aromatic Carbons: Multiple signals between δ 110-160 ppm. CF₃ Carbon: A quartet due to C-F coupling. Methoxy Carbon (-OCH₃): δ ~56 ppm. Acetyl Carbon (-CH₃): δ ~26 ppm. |

| ¹⁹F NMR | A singlet around δ -60 to -65 ppm (relative to CFCl₃). |

| IR Spectroscopy | C=O Stretch: Strong absorption around 1680-1700 cm⁻¹. C-F Stretch: Strong, broad absorptions in the 1100-1350 cm⁻¹ region. C-O Stretch (Aryl Ether): Absorption around 1250 cm⁻¹. |

| Mass Spectrometry | [M]⁺: Molecular ion peak at m/z = 218.17. |

Synthesis Pathway: Friedel-Crafts Acylation

Rationale and Retrosynthetic Analysis

The most logical and efficient method for synthesizing this compound is the Friedel-Crafts acylation of 1-methoxy-2-(trifluoromethyl)benzene.[8][9] This electrophilic aromatic substitution reaction is a cornerstone of industrial and laboratory organic synthesis for forming carbon-carbon bonds to an aromatic ring.[9][10]

Causality of Reagent Choice:

-

Substrate: 1-methoxy-2-(trifluoromethyl)benzene is the ideal starting material. The directing effects of the two substituents are key to the regioselectivity of the reaction. The methoxy (-OCH₃) group is a powerful activating, ortho-, para-director. The trifluoromethyl (-CF₃) group is a deactivating, meta-director.

-

Electrophilic Site Selection: The position para to the strongly activating methoxy group is the most nucleophilic and sterically accessible site on the ring. The directing vectors of both groups align to favor substitution at this position, leading to a high yield of the desired 4'-acylated product.

-

Acylating Agent: Acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) are standard, cost-effective reagents for introducing the acetyl group.

-

Catalyst: A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate the highly reactive acylium ion (CH₃CO⁺) electrophile from the acylating agent.[8][9]

The retrosynthetic logic and the forward synthesis pathway are illustrated below.

Detailed Experimental Protocol: Synthesis

This protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.

Materials:

-

1-methoxy-2-(trifluoromethyl)benzene

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), 2M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate (for chromatography or recrystallization)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Acylium Ion Formation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension. Stir the mixture at 0°C for 15 minutes.

-

Substrate Addition: Dissolve 1-methoxy-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture back to 0°C and slowly and carefully quench it by pouring it over a mixture of crushed ice and 2M HCl. This step is highly exothermic and must be performed with caution in a fume hood.

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Workup - Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally, brine. The washes neutralize excess acid and remove water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by either recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure white to pale yellow solid product.

Characterization and Quality Control Workflow

Confirming the identity and purity of the synthesized compound is critical. The following workflow ensures a robust characterization.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate.[1] Its value lies in the combination of functional groups that allow for further chemical modification.

-

Scaffold for Complex Molecules: The ketone functionality is a versatile handle for a wide range of chemical transformations, such as reductions, reductive aminations, and aldol reactions, enabling the construction of more complex molecular architectures.[1]

-

Intermediate for APIs and Agrochemicals: This compound serves as a starting material for pharmaceuticals and agrochemicals where the trifluoromethylphenyl moiety is a key pharmacophore.[1][11] The presence of the CF₃ group is a common feature in many modern drugs, including antidepressants (e.g., fluoxetine) and non-steroidal anti-inflammatory drugs (e.g., celecoxib), due to the beneficial properties it imparts.[6]

-

Material Science Research: Aromatic ketones can be explored for applications in material science, such as in the development of polymers or liquid crystals, although this is a less common application for this specific molecule.[1]

Safety and Handling

According to the Safety Data Sheet, this compound should be handled with standard laboratory precautions.[7]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with water for at least 15 minutes. If inhaled, move the person into fresh air.[7]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[7]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique trifluoromethyl-substituted aromatic structure. The synthetic route via Friedel-Crafts acylation is efficient and highly regioselective, a direct consequence of the powerful and predictable directing effects of the methoxy and trifluoromethyl substituents. This guide provides the necessary theoretical background and practical, step-by-step protocols for its synthesis and characterization, empowering researchers in drug discovery and organic synthesis to confidently utilize this versatile building block in the creation of novel and impactful molecules.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

-

The Role of Trifluoromethyl Groups in Modern Drug Design. Tocris Bioscience. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents.

-

Method for synthesizing m-trifluoromethyl acetophenone - Eureka | Patsnap. Patsnap. [Link]

-

3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem. PubChem. [Link]

-

4'-(Trifluoromethyl)acetophenone - NIST WebBook. NIST. [Link]

-

Development of process for production of 4-methoxy acetophenone in a continuous single-step process. India Science, Technology & Innovation - ISTI Portal. [Link]

-

Sterically-Controlled Intermolecular Friedel-Crafts Acylation with Twisted Amides via Selective N–C Cleavage under Mild Conditions. The Royal Society of Chemistry. [Link]

-

Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

-

13 Friedel-Crafts Acylation. University of Wisconsin-Madison. [Link]

-

4'-(Trifluoromethyl)acetophenone - NIST WebBook. NIST. [Link]

-

Synthesis of 2-methoxy-4'-trifluoromethyl acetophenone. ResearchGate. [Link]

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents.

-

α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer. PMC - PubMed Central. [Link]

-

a) Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]

-

4-Methoxy Acetophenone (CAS 100-06-1). Vinati Organics. [Link]

-

Friedel-Crafts Acylation of Anisole. Course Hero. [Link]

-

Acetophenone, ω-methoxy- - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

4'-Methoxy-3-(trifluoromethyl)benzophenone | C15H11F3O2 | CID 70056 - PubChem. PubChem. [Link]

-

4-Methoxy-3-(isopenten-2-yl)acetophenone. SpectraBase. [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]

Sources

- 1. Buy this compound | 149105-10-2 [smolecule.com]

- 2. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE | VSNCHEM [vsnchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. condor.depaul.edu [condor.depaul.edu]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 4'-Methoxy-3'-(trifluoromethyl)acetophenone

An In-depth Resource for Researchers in Synthetic Chemistry and Drug Discovery

Executive Summary

This technical guide provides a detailed examination of 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No. 149105-10-2), a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. This document outlines the compound's core physicochemical properties, provides a detailed, plausible methodology for its chemical synthesis, and presents robust protocols for its analytical characterization using modern chromatographic and spectroscopic techniques. The narrative emphasizes the rationale behind experimental choices, grounding the protocols in established chemical principles. By synthesizing technical data with practical insights, this guide serves as an essential resource for scientists engaged in the synthesis, analysis, and application of this versatile chemical intermediate.

Introduction: The Significance of Fluorinated Acetophenones

Acetophenones are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis.[1] Their versatile reactivity makes them invaluable precursors for a wide array of more complex molecules. The strategic incorporation of specific functional groups onto the acetophenone scaffold can dramatically alter the resulting molecule's physical, chemical, and biological properties.

This guide focuses on this compound, a derivative featuring two key substituents:

-

Trifluoromethyl (-CF₃) Group: In medicinal chemistry, the -CF₃ group is a bioisostere for chlorine and is frequently introduced to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[2][3] Its strong electron-withdrawing nature and the high stability of the C-F bond can significantly improve a molecule's pharmacokinetic profile.[3]

-

Methoxy (-OCH₃) Group: The electron-donating methoxy group can modulate the electronic properties of the aromatic ring, influencing its reactivity and interaction with biological targets.

The combination of these two groups makes this compound a highly valuable intermediate for synthesizing novel compounds in drug discovery, agrochemical development, and materials science.[2]

Physicochemical Properties and Identification

Accurate identification is the cornerstone of all subsequent research. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 218.17 g/mol | [2][4] |

| Molecular Formula | C₁₀H₉F₃O₂ | [2] |

| CAS Number | 149105-10-2 | [2][4][5] |

| IUPAC Name | 1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone | [2] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 57 - 61 °C | [2] |

| SMILES | CC(=O)C1=CC(=C(C=C1)OC)C(F)(F)F | [2] |

| InChI Key | ABUSWLOUSQWWLA-UHFFFAOYSA-N | [2] |

Synthesis Methodology: Friedel-Crafts Acylation

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the acylation of an activated aromatic ring. In this proposed pathway, 2-(trifluoromethyl)anisole serves as the aromatic substrate, which is then acylated using an acetylating agent in the presence of a Lewis acid catalyst.

The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical as it complexes with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion, which is necessary to overcome the energy barrier of the aromatic substitution. Anhydrous conditions are paramount to prevent the deactivation of the Lewis acid catalyst by water.

Proposed Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 1 equivalent of 2-(trifluoromethyl)anisole in an anhydrous solvent such as dichloromethane (DCM).

-

Catalyst Addition: Cool the solution to 0-5 °C using an ice bath. Cautiously add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains below 10 °C.

-

Acylation: Add 1.1 equivalents of acetyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. The formation of HCl gas will be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and neutralizes excess catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM.

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical validation of the final compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds and confirming their molecular weight.[6] The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass-to-charge ratio (m/z) for each component, which corresponds to its molecular weight and fragmentation pattern.

Protocol for GC-MS Analysis

-

Sample Preparation:

-

Instrument Parameters: The following are typical starting parameters that should be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column suitable for a wide range of aromatic compounds. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |

| Inlet Temp | 250 °C | Ensures rapid volatilization of the sample. |

| Carrier Gas | Helium, constant flow (1 mL/min) | Inert gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min | Separates impurities from the main product effectively. |

| MS Source Temp | 230 °C | Standard temperature for electron ionization. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |

| Mass Range | 50 - 350 amu | Covers the expected molecular ion and key fragments. |

-

Data Analysis: The primary peak in the chromatogram should correspond to this compound. The mass spectrum for this peak should show a molecular ion [M]⁺ peak at m/z ≈ 218, confirming the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the precise molecular structure. Both ¹H and ¹³C NMR should be performed. Based on the structure, the following characteristic signals are expected:

-

¹H NMR:

-

A singlet around 2.6 ppm (3H), corresponding to the acetyl methyl protons (-COCH₃).

-

A singlet around 3.9 ppm (3H), corresponding to the methoxy protons (-OCH₃).

-

Three aromatic protons in the range of 7.0-8.0 ppm, showing characteristic splitting patterns (e.g., doublet, doublet of doublets) that confirm the 1,2,4-trisubstituted aromatic ring pattern.

-

-

¹³C NMR:

-

Signals for the acetyl methyl and methoxy carbons.

-

Multiple signals in the aromatic region (110-160 ppm).

-

A signal for the trifluoromethyl carbon (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms.

-

A downfield signal (>190 ppm) for the carbonyl carbon (-C=O).

-

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several high-value research areas.

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of more complex drug candidates.[2] The trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the final compound, a strategy widely used in modern drug design.[7][8]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to develop new pesticides and herbicides with improved stability and efficacy.[2]

-

Material Science: The rigid, polar structure of aromatic ketones like this one suggests potential applications in the development of advanced materials, such as liquid crystals or specialty polymers, where its properties can enhance performance and durability.[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5] Discharge into the environment should be avoided.[5]

References

- Smolecule. (n.d.). Buy this compound | 149105-10-2.

- VSNCHEM. (n.d.). 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE.

- BenchChem. (2025). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone.

- NIST. (n.d.). 4'-(Trifluoromethyl)acetophenone. In NIST WebBook.

- ChemicalBook. (2025). This compound - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-(trifluoromethoxy)acetophenone properties.

- Chem-Impex. (n.d.). 4'-(Trifluoromethyl)acetophenone.

- Sigma-Aldrich. (n.d.). 4'-(Trifluoromethyl)acetophenone 98%.

- Thermo Scientific Chemicals. (n.d.). 4'-Hydroxy-3'-(trifluoromethyl)acetophenone, 95%.

- MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- India Science, Technology & Innovation Portal. (2022). Development of process for production of 4-methoxy acetophenone in a continuous single-step process.

- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

- Guidechem. (2024). How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?.

- ChemicalBook. (n.d.). 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR spectrum.

- Apollo Scientific. (n.d.). This compound.

- ResearchGate. (2025). Synthesis of 2-methoxy-4'-trifluoromethyl acetophenone.

- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.

- PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

- PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions.

- Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Journal of Biomedical Research & Environmental Sciences.

Sources

- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 149105-10-2 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-METHOXY-3-(TRIFLUOROMETHYL)ACETOPHENONE | VSNCHEM [vsnchem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Acetophenones

4'-Methoxy-3'-(trifluoromethyl)acetophenone, a substituted aromatic ketone, represents a class of compounds of significant interest in medicinal chemistry and materials science. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel pharmaceutical agents and advanced materials.[1] The trifluoromethyl group, in particular, is known to enhance the lipophilicity and binding affinity of drug candidates to their biological targets. This guide provides a comprehensive overview of a viable and efficient synthetic pathway to this important intermediate, focusing on the underlying chemical principles and providing a detailed experimental protocol.

Proposed Synthetic Pathway: Friedel-Crafts Acylation of 2-(Trifluoromethyl)anisole

The most logical and efficient route for the synthesis of this compound is the Friedel-Crafts acylation of 2-(trifluoromethyl)anisole. This classic electrophilic aromatic substitution reaction offers a direct method for introducing an acetyl group onto the aromatic ring.[2][3]

Rationale for Pathway Selection: A Tale of Two Substituents

The choice of this synthetic strategy is dictated by the directing effects of the substituents on the starting material, 2-(trifluoromethyl)anisole.

-

The Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group.[4][5] The lone pairs on the oxygen atom donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions.

-

The Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.[6]

In the case of 2-(trifluoromethyl)anisole, the powerful activating and ortho, para-directing effect of the methoxy group dominates the deactivating and meta-directing effect of the trifluoromethyl group. Therefore, the incoming electrophile (the acylium ion) will be directed to the positions ortho and para to the methoxy group.

The ortho position to the methoxy group is sterically hindered by the adjacent bulky trifluoromethyl group. Consequently, the electrophilic attack will overwhelmingly favor the less hindered para position. This leads to a high regioselectivity for the desired product, this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a proposed method based on standard procedures for Friedel-Crafts acylation of activated aromatic compounds.[7][8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Trifluoromethyl)anisole | 176.14 | 10.0 g | 0.0568 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 9.0 g | 0.0675 |

| Acetyl Chloride | 78.50 | 4.9 g (4.4 mL) | 0.0624 |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

| Hydrochloric Acid, 2M | 36.46 | 50 mL | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (9.0 g) and anhydrous dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Formation of the Acylium Ion Complex: Slowly add acetyl chloride (4.4 mL) to the stirred suspension of aluminum chloride in dichloromethane over 15 minutes. A yellow to orange complex should form.

-

Addition of the Substrate: In the dropping funnel, prepare a solution of 2-(trifluoromethyl)anisole (10.0 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 2M hydrochloric acid. Stir until all the solids have dissolved.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with 2M hydrochloric acid (50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The proposed protocol incorporates several self-validating steps to ensure the successful synthesis and purity of the final product:

-

Reaction Monitoring: The use of TLC allows for real-time monitoring of the consumption of the starting material and the formation of the product, ensuring the reaction goes to completion.

-

Acidic and Basic Washes: The workup procedure includes washes with both acid and base to remove any unreacted starting materials and by-products.

-

Purification: The final purification step, either by vacuum distillation or column chromatography, is crucial for obtaining a product of high purity, which can be confirmed by analytical techniques such as NMR and GC-MS.

Conclusion

The Friedel-Crafts acylation of 2-(trifluoromethyl)anisole presents a robust and highly regioselective pathway for the synthesis of this compound. The strong directing effect of the methoxy group, coupled with the steric hindrance at the ortho position, ensures the formation of the desired para-substituted product. This in-depth guide provides the necessary theoretical background and a detailed experimental protocol to aid researchers in the successful synthesis of this valuable chemical intermediate.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. condor.depaul.edu [condor.depaul.edu]

A Technical Guide to the Spectral Analysis of 4'-Methoxy-3'-(trifluoromethyl)acetophenone

Introduction

4'-Methoxy-3'-(trifluoromethyl)acetophenone is a substituted aromatic ketone. Its structure, featuring a methoxy group and a trifluoromethyl group on the phenyl ring, suggests potential applications as a building block in the synthesis of novel therapeutic agents and functional materials. The electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group create a unique electronic environment that influences its chemical reactivity and spectroscopic properties. Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methoxy protons, and the acetyl methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters for a ¹H NMR experiment on a 400 MHz spectrometer would include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Peak Assignments and Interpretation:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-2' | ~ 8.1 - 8.3 | d | ~ 2.0 | This proton is ortho to the electron-withdrawing trifluoromethyl group and the acetyl group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-6'. |

| H-6' | ~ 8.0 - 8.2 | dd | ~ 8.8, 2.0 | This proton is ortho to the acetyl group and meta to the trifluoromethyl group. It will be shifted downfield and appear as a doublet of doublets due to coupling with H-5' and H-2'. |

| H-5' | ~ 7.0 - 7.2 | d | ~ 8.8 | This proton is ortho to the electron-donating methoxy group, which shields it, causing an upfield shift. It will appear as a doublet due to coupling with H-6'. |

| -OCH₃ | ~ 3.9 - 4.1 | s | - | The methoxy protons are not coupled to other protons and will appear as a sharp singlet in a typical region for methoxy groups on an aromatic ring. |

| -COCH₃ | ~ 2.6 - 2.8 | s | - | The acetyl methyl protons are also uncoupled and will appear as a singlet. |

Molecular Structure and Predicted ¹H NMR Correlations

Caption: Predicted ¹H NMR correlations for this compound.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents and their positions on the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg) in 0.5-0.7 mL of deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The instrument is tuned to the ¹³C frequency.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the longer relaxation times of quaternary carbons, a longer relaxation delay (e.g., 2-5 seconds) and a higher number of scans (e.g., 1024 or more) are often required.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phase correction, and baseline correction. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Peak Assignments and Interpretation:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C=O | ~ 195 - 200 | The carbonyl carbon of an acetophenone is typically found in this downfield region. |

| C-4' (C-OCH₃) | ~ 160 - 165 | The carbon attached to the electron-donating methoxy group is significantly shielded and appears downfield. |

| C-1' (C-C=O) | ~ 130 - 135 | The ipso-carbon attached to the acetyl group. |

| C-3' (C-CF₃) | ~ 128 - 132 (quartet) | The carbon attached to the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. |

| C-2' | ~ 125 - 129 | Aromatic carbon ortho to the trifluoromethyl group. |

| C-6' | ~ 122 - 126 | Aromatic carbon. |

| CF₃ | ~ 120 - 125 (quartet) | The carbon of the trifluoromethyl group will also appear as a quartet in the ¹³C NMR spectrum. |

| C-5' | ~ 110 - 115 | The carbon ortho to the methoxy group is significantly shielded. |

| -OCH₃ | ~ 55 - 60 | The methoxy carbon appears in its characteristic region. |

| -COCH₃ | ~ 25 - 30 | The acetyl methyl carbon. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquids, a drop can be placed between two salt plates.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Interpretation |

| ~ 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Indicates the presence of C-H bonds on the aromatic ring. |

| ~ 2950 - 2850 | C-H stretch (aliphatic) | Medium to Weak | Corresponds to the C-H bonds of the methoxy and acetyl methyl groups. |

| ~ 1680 - 1700 | C=O stretch (ketone) | Strong | A strong, sharp peak characteristic of a conjugated ketone. |

| ~ 1600, 1580, 1500 | C=C stretch (aromatic) | Medium to Strong | These absorptions are characteristic of the aromatic ring. |

| ~ 1350 - 1150 | C-F stretch | Strong | The C-F bonds of the trifluoromethyl group will give rise to strong absorption bands in this region. |

| ~ 1250 - 1000 | C-O stretch (ether) | Strong | Indicates the presence of the methoxy group. |

| ~ 900 - 675 | C-H bend (aromatic out-of-plane) | Medium to Strong | The substitution pattern on the aromatic ring can sometimes be inferred from these bands. |

Workflow for Spectral Analysis

Caption: A typical workflow for the comprehensive spectral analysis of an organic compound.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₉F₃O₂) is 218.17 g/mol . A prominent molecular ion peak is expected at m/z = 218.

-

Major Fragment Ions:

-

m/z = 203: Loss of a methyl group (-CH₃) from the acetyl moiety, resulting in the [M-15]⁺ ion.

-

m/z = 175: Loss of an acetyl group (-COCH₃) from the molecular ion, resulting in the [M-43]⁺ ion.

-

m/z = 147: Further fragmentation of the [M-43]⁺ ion.

-

m/z = 43: A peak corresponding to the acetyl cation [CH₃CO]⁺.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding these expected spectral features, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While predicted data serves as a strong foundation, it is always recommended to confirm these findings with experimental data whenever possible.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. Retrieved from [Link][1]

-

PubChem. (n.d.). 4'-(Trifluoromethyl)acetophenone. Retrieved from [Link][2][3]

Sources

4'-Methoxy-3'-(trifluoromethyl)acetophenone solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4'-Methoxy-3'-(trifluoromethyl)acetophenone in Organic Solvents

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of this compound. Given the absence of extensive published quantitative solubility data for this specific compound, this guide emphasizes a foundational approach, combining structural analysis for prediction with robust, validated experimental protocols for definitive measurement.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[1][2] Poor solubility can lead to unreliable results in in vitro assays, hinder formulation development, and result in low bioavailability, ultimately causing promising candidates to fail.[1][3] this compound (MW: 218.17 g/mol , Formula: C₁₀H₉F₃O₂) is a substituted acetophenone derivative with structural motifs common in medicinal chemistry and agrochemical development.[4] The presence of a trifluoromethyl group, for instance, is often used to enhance metabolic stability and bioavailability.[4] Therefore, a thorough understanding of its solubility profile is a prerequisite for its effective application.

This guide provides a predictive analysis based on the compound's molecular structure and outlines the gold-standard experimental methodology for accurately determining its thermodynamic solubility in various organic solvents.

Part 1: Physicochemical Profile and Predictive Solubility Analysis

Before embarking on experimental work, a theoretical assessment of a molecule's structure provides critical insights into its likely solubility behavior, following the principle of "like dissolves like".[5][6]

Molecular Structure of this compound:

-

Core Structure: An acetophenone core, featuring a polar ketone group (C=O) attached to a benzene ring.

-

Substituents:

-

A methoxy group (-OCH₃) at the 4'-position, which is an electron-donating group that can act as a hydrogen bond acceptor.

-

A trifluoromethyl group (-CF₃) at the 3'-position, which is a potent electron-withdrawing group known for increasing lipophilicity.[4]

-

Causality of Structural Features on Solubility:

-

Aromatic Ring & Trifluoromethyl Group: The benzene ring and the highly non-polar -CF₃ group create significant lipophilic character. This strongly suggests good solubility in non-polar solvents (e.g., hexane, toluene) and enhanced miscibility with other fluorinated compounds.[7]

-

Ketone & Methoxy Groups: The carbonyl oxygen of the ketone and the ether oxygen of the methoxy group are both hydrogen bond acceptors.[8] This allows for favorable interactions with protic solvents (like alcohols) and polar aprotic solvents (like acetone or THF).

-

Overall Polarity Balance: The molecule possesses both polar (ketone, methoxy) and significant non-polar/lipophilic (aromatic ring, trifluoromethyl) regions. This dual nature suggests it will be freely soluble in a wide range of common organic solvents but will likely have very limited solubility in water. The parent compound, acetophenone, is itself only slightly soluble in water (~0.55 g/100 mL) but is miscible with ethanol and diethyl ether.[8][9] The addition of the lipophilic -CF₃ group to our target molecule will further decrease aqueous solubility.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Benzene | Moderate to High | The large lipophilic surface area from the aromatic ring and -CF₃ group will drive solubility in these solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The polar ketone group will interact favorably with these solvents, while the overall structure is compatible. DMSO is a common solvent for initial stock solutions in discovery.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The ketone and methoxy groups can accept hydrogen bonds from the alcohol's hydroxyl group, leading to strong interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | The dominant hydrophobic character of the trifluoromethyl-substituted benzene ring will lead to poor solvation by water.[8] |

Part 2: Experimental Determination of Thermodynamic Solubility

While prediction is useful, experimental measurement is required for definitive data. For pre-formulation and lead optimization, determining the thermodynamic equilibrium solubility is paramount.[3][10] This value represents the true maximum concentration of a solute in a solvent at equilibrium and is distinct from kinetic solubility, which can often overestimate this value.[10] The "shake-flask" method is the universally recognized gold-standard for this determination.[10][11]

Workflow for Equilibrium Solubility Determination

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. enamine.net [enamine.net]

- 4. Buy this compound | 149105-10-2 [smolecule.com]

- 5. chem.ws [chem.ws]

- 6. youtube.com [youtube.com]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. app.studyraid.com [app.studyraid.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Safety and Handling Guide for 4'-Methoxy-3'-(trifluoromethyl)acetophenone

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Introduction

4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS No: 149105-10-2) is a substituted acetophenone derivative that serves as a critical building block in modern chemical synthesis.[1] Its unique molecular architecture, featuring a methoxy group and a trifluoromethyl group, makes it a valuable precursor in the development of novel pharmaceutical agents and advanced materials.[1][2] The trifluoromethyl group, in particular, is a highly sought-after moiety in medicinal chemistry, known for its ability to enhance the metabolic stability, bioavailability, and lipophilicity of drug candidates.[1][3]

However, the same structural features that impart desirable reactivity also necessitate a thorough understanding of the compound's potential hazards. This guide is designed for researchers, scientists, and drug development professionals who handle this reagent. It moves beyond a simple recitation of safety data to provide a deeper, field-proven perspective on why specific handling protocols are essential. Our focus is on establishing self-validating systems of safety that protect both the researcher and the integrity of the experiment.

Section 1: Core Hazard Identification and GHS Classification

Understanding the Globally Harmonized System (GHS) classification is the foundation of safe laboratory practice. This compound is classified as a hazardous substance, primarily due to its irritant properties.[1] The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) provides a clear and consistent hazard profile.[1]

Table 1: GHS Hazard Summary for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement Description |

|---|---|---|---|---|

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315 | Causes skin irritation.[1][4] |

| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319 | Causes serious eye irritation.[1][4] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335 | May cause respiratory irritation.[1][4] |

The causality behind this classification stems from the compound's chemical nature as a reactive aromatic ketone. Such structures can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response and irritation. The GHS pictograms and statements serve as a universal language to communicate these risks clearly.

Caption: GHS Hazard Profile for the Compound.

Section 2: Physicochemical Properties and Safety Implications

A compound's physical state and properties directly influence the necessary handling precautions.

Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 149105-10-2 | [5][6] |

| Molecular Formula | C₁₀H₉F₃O₂ | [1][5] |

| Molecular Weight | 218.17 g/mol | [1][5] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 57-61 °C |[1] |

As a solid powder, the primary physical risk during handling is the generation of airborne dust.[7] Inhalation of this dust can lead to respiratory irritation, as indicated by the H335 hazard statement.[1] Its relatively low melting point means it should be stored away from heat sources to maintain its solid form and prevent the generation of vapors.

Section 3: Safe Laboratory Handling and Storage Protocols

A proactive approach to safety involves integrating controls directly into the experimental workflow. The following protocol is designed as a self-validating system, where each step mitigates a specific, identified risk.

Experimental Protocol: Weighing and Dispensing

-

Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that an emergency safety shower and eyewash station are accessible and unobstructed.[8] This establishes a controlled environment before any potential exposure.

-

Personal Protective Equipment (PPE): Don all required PPE as detailed in Section 4. This is the primary barrier between the researcher and the chemical.

-

Containment: Transport the sealed container of this compound to the fume hood. Perform all manipulations, including opening the container and weighing, exclusively within the sash of the fume hood.[7] This engineering control is critical for preventing the inhalation of dust.[8]

-

Dispensing: Use a spatula to carefully transfer the desired amount of the solid to a tared container. Avoid any actions that could generate dust, such as dropping the material from a height.[7]

-

Cleanup: After dispensing, securely seal the primary container. Decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., ethanol or acetone) within the fume hood, disposing of the waste in a designated hazardous waste container.

-

Post-Handling: Wipe down the work surface within the fume hood. Remove PPE according to the doffing procedure (Section 4) to prevent cross-contamination. Wash hands thoroughly with soap and water after exiting the lab.[7][8]

Storage Conditions

-

Container: Keep the container tightly closed to prevent contamination and exposure to moisture.[8]

-

Location: Store in a cool, dry, and well-ventilated area.[7][8] The area should be designated for hazardous chemical storage.

-

Security: Store the compound in a locked cabinet or area to restrict access to authorized personnel only.[9]

-

Incompatibilities: Segregate from strong oxidizing agents, as these materials can lead to potentially hazardous reactions.[8]

Section 4: Personal Protective Equipment (PPE) Workflow

PPE is the last line of defense, but its effectiveness depends entirely on its correct use. The selection of PPE must be based directly on the compound's GHS hazards.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face | Chemical safety goggles or safety glasses with side shields.[8] | Protects against airborne particles and splashes, addressing the H319 (serious eye irritation) hazard. |

| Hand | Nitrile gloves.[8] | Provides a chemical barrier to prevent direct contact, addressing the H315 (skin irritation) hazard. |

| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Required if ventilation is inadequate or dust is generated.[8] | A NIOSH-approved respirator addresses the H335 (respiratory irritation) hazard. |

The sequence of donning and, more importantly, doffing PPE is critical to prevent contaminating skin and surfaces outside the immediate work area.

Caption: Standard PPE Donning and Doffing Sequence.

Section 5: Emergency Response and First Aid

In the event of an exposure or spill, a rapid and correct response is crucial.

First Aid Measures

-

If Inhaled: Immediately move the individual to fresh air.[5] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

-

Following Skin Contact: Take off all contaminated clothing at once.[5] Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs or persists, consult a physician.[4]

-

Following Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Following Ingestion: Rinse the mouth with water.[5] Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]

Accidental Release and Fire-Fighting

-

Spill Cleanup: For small spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal, minimizing dust generation.[7][8] Ensure adequate ventilation. Prevent the material from entering drains or public waterways.[8]

-

Fire-Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear full protective gear and self-contained breathing apparatus (SCBA), as hazardous decomposition products may be released under fire conditions.[10]

Section 6: Toxicological Profile, Stability, and Reactivity

While comprehensive toxicological data for this specific compound is not extensively documented, its GHS classification provides the primary toxicological concerns for acute exposure.[1][5]

-

Acute Effects: The primary health hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]

-

Chronic Effects: No specific data on long-term exposure, carcinogenicity, or reproductive toxicity is available.[11][12] This lack of data reinforces the importance of the "As Low As Reasonably Achievable" (ALARA) principle for exposure.

-

Chemical Stability: The product is stable under normal laboratory handling and storage conditions.[8]

-

Reactivity: It is incompatible with strong oxidizing agents.[8] Avoid excessive heat. Hazardous decomposition products in a fire may include carbon oxides and hydrogen fluoride.[13]

Conclusion

This compound is an indispensable tool in the arsenal of the modern research chemist. Its potential as an irritant does not preclude its use but demands a respectful and informed approach to handling. By understanding the causality behind its hazards and implementing self-validating safety protocols—from engineering controls and diligent handling techniques to the correct use of PPE—researchers can safely harness its synthetic utility. Adherence to these guidelines ensures a safe laboratory environment and promotes the integrity of scientific discovery.

References

-

Safety Data Sheet: Acetophenone. Carl ROTH. [Online]. Available: [Link]

-

Safety Data Sheet - Acetophenone. Synerzine. [Online]. Available: [Link]

-

ACETOPHENONE AR - Safety Data Sheet. Loba Chemie. [Online]. Available: [Link]

-

Safety Data Sheet: Acetophenone. Carl ROTH. [Online]. Available: [Link]

-

Development of process for production of 4-methoxy acetophenone. India Science, Technology & Innovation - ISTI Portal. [Online]. Available: [Link]

-

Method for synthesizing m-trifluoromethyl acetophenone. Patsnap. [Online]. Available: [Link]

-

Synthesis of 2-methoxy-4'-trifluoromethyl acetophenone. ResearchGate. [Online]. Available: [Link]

- Method for synthesizing m-trifluoromethyl acetophenone. Google Patents. [Online].

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. [Online]. Available: [Link]

-